molecular formula C9H14N4 B13435406 5-(Piperazin-1-yl)pyridin-3-amine

5-(Piperazin-1-yl)pyridin-3-amine

Cat. No.: B13435406
M. Wt: 178.23 g/mol
InChI Key: KVPCWQJDNQQUID-UHFFFAOYSA-N
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Biological Activity

5-(Piperazin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities, primarily through its interactions with various molecular targets. The compound has been studied for its potential as an antidepressant, anti-mycobacterial agent, and modulator of metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:

  • Serotonin Reuptake Inhibition : Similar compounds have demonstrated potent inhibition of serotonin (5-HT) reuptake, indicating potential antidepressant activity. For instance, derivatives like 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one exhibited significant inhibition in vitro .
  • Anti-Tuberculosis Activity : Analogues of pyridine derivatives have shown enhanced anti-mycobacterial activity against Mycobacterium tuberculosis (MTB), suggesting that modifications in the piperazine structure can lead to improved efficacy .

1. Antidepressant Activity

A study evaluating a series of piperazine-containing compounds revealed that the most promising derivative (compound A20) significantly reduced immobility times in the rat forced swimming test (FST), indicating antidepressant-like effects .

CompoundActivityIC50 (μg/mL)
A205-HT Reuptake Inhibition0.728
PZAAnti-MTB>20

2. Anti-Mycobacterial Properties

Research has shown that certain piperazine derivatives possess anti-mycobacterial properties with minimal inhibitory concentrations (MIC) significantly lower than standard treatments. For instance, compounds with piperazine substitutions demonstrated MIC values as low as 2 μg/mL against MTB .

CompoundMIC (μg/mL)Standard Drug
Compound A≤2PZA: 8

3. Metabolic Modulation

Studies have indicated that derivatives of this compound may influence metabolic pathways by activating peroxisome proliferator-activated receptors (PPARs). Compounds synthesized with piperazine groups showed moderate agonist activity on PPARγ, which is crucial for regulating glucose metabolism and adipogenesis .

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

5-piperazin-1-ylpyridin-3-amine

InChI

InChI=1S/C9H14N4/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13/h5-7,11H,1-4,10H2

InChI Key

KVPCWQJDNQQUID-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN=CC(=C2)N

Origin of Product

United States

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